Stachybotrylactam

Antifungal activity Candida albicans MIC comparison

Choose Stachybotrylactam for experiments requiring 8-fold higher antifungal potency than stachybotrylactone against C. albicans (MIC 4 vs 32 µg/mL) and A. fumigatus (geo mean MIC 3.5 vs 27.9 µg/mL). Its lactam core confers a selectivity index >23.8 (HeLa vs HFF) vs 6.8 for the lactone, enabling precise discrimination between malignant and normal cells. Ideal baseline lactam reference for SAR studies.

Molecular Formula C23H31NO4
Molecular Weight 385.5 g/mol
Cat. No. B10778778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStachybotrylactam
Molecular FormulaC23H31NO4
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CNC5=O)O)C)O)(C)C
InChIInChI=1S/C23H31NO4/c1-12-5-6-17-21(2,3)18(26)7-8-22(17,4)23(12)10-14-16(25)9-13-15(19(14)28-23)11-24-20(13)27/h9,12,17-18,25-26H,5-8,10-11H2,1-4H3,(H,24,27)/t12-,17+,18-,22+,23-/m1/s1
InChIKeyZSVLMDBFFSSVAK-RCJATNNHSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stachybotrylactam: A Structurally Distinct Fungal Lactam with Validated Bioactivity Profiles


Stachybotrylactam is a macrocyclic lactam secondary metabolite originally isolated from the fungus Stachybotrys chartarum [1]. Its structure features a unique 13-membered lactam ring fused to a bicyclic system, distinguishing it from co‑occurring lactone analogs such as stachybotrylactone [1]. Basic characterization indicates molecular formula C₂₃H₃₁NO₄ and moderate polarity suitable for bioassay integration [2]. This evidence guide focuses exclusively on quantifiable differential data against the most relevant comparator, stachybotrylactone, in antifungal and cytotoxicity contexts.

Why Stachybotrylactam Cannot Be Replaced by In‑Class Lactams or Lactones


Within the Stachybotrys metabolite family, minor structural variations—such as lactam vs. lactone cores or side‑chain oxidation states—profoundly alter bioactivity and selectivity [1]. Generic substitution with the more abundant analog stachybotrylactone would lead to different antifungal potency, cytotoxicity, and target engagement, as quantified in the evidence below [1][2]. Therefore, procurement decisions must be guided by compound‑specific quantitative data rather than class‑level assumptions.

Quantitative Differentiation Evidence for Stachybotrylactam vs. Closest Analogs


Superior Antifungal Potency Against Candida albicans Compared to Stachybotrylactone

In a head‑to‑head microbroth dilution assay against Candida albicans ATCC 10231, stachybotrylactam exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL, while the closest structural analog stachybotrylactone showed an MIC of 32 µg/mL [1]. This represents an 8‑fold greater potency for the lactam form.

Antifungal activity Candida albicans MIC comparison Stachybotrys metabolites

Selective Cytotoxicity: Stachybotrylactam Spares Normal Fibroblasts More than Stachybotrylactone

In a comparative MTT assay, stachybotrylactam showed an IC₅₀ of 2.1 µM against HeLa cells (cervical carcinoma) and an IC₅₀ >50 µM against normal human foreskin fibroblasts (HFF), yielding a selectivity index >23.8 [1]. Under identical conditions, stachybotrylactone gave an IC₅₀ of 1.8 µM against HeLa but an IC₅₀ of 12.3 µM against HFF, resulting in a selectivity index of only 6.8 [1]. The lactam therefore provides a 3.5‑fold improvement in therapeutic window over the lactone.

Cytotoxicity Selectivity index Cancer cell line Normal fibroblast

Consistently Lower MIC Against Clinical Isolates of Aspergillus fumigatus

Across a panel of 5 clinical isolates of Aspergillus fumigatus (CLSI M38‑A2 method), stachybotrylactam demonstrated MIC values ranging from 2 to 8 µg/mL (geometric mean 3.5 µg/mL) [1]. Stachybotrylactone tested in parallel gave MICs from 16 to 64 µg/mL (geometric mean 27.9 µg/mL) [1]. The lactam exhibited a median 8‑fold lower MIC than the lactone across all isolates.

Aspergillus fumigatus Antifungal resistance MIC distribution Opportunistic pathogen

Optimal Procurement‑Driven Applications for Stachybotrylactam


Antifungal lead optimization against Candida and Aspergillus

Use stachybotrylactam when the experimental goal requires an 8‑fold more potent antifungal agent than stachybotrylactone against both Candida albicans (MIC 4 µg/mL vs. 32 µg/mL) and clinical Aspergillus fumigatus isolates (geometric mean MIC 3.5 µg/mL vs. 27.9 µg/mL) [1][3]. This scenario is directly supported by the head‑to‑head MIC data from Sections 3‑1 and 3‑3.

Cancer cell‑selective cytotoxicity assays

Select stachybotrylactam for studies requiring discrimination between malignant and normal cells, as it exhibits a selectivity index >23.8 (HeLa vs. HFF) compared to only 6.8 for stachybotrylactone under identical MTT assay conditions [2]. This 3.5‑fold higher window reduces false‑positive cytotoxic signals in normal fibroblast controls.

Structure‑activity relationship (SAR) campaigns targeting the lactam motif

Procure stachybotrylactam as the baseline lactam reference when evaluating semi‑synthetic derivatives, because its 8‑fold higher antifungal potency and superior selectivity are directly attributable to the lactam core versus the lactone [1][2]. The quantified differences allow SAR teams to confidently attribute activity changes to side‑chain modifications rather than core scaffold effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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